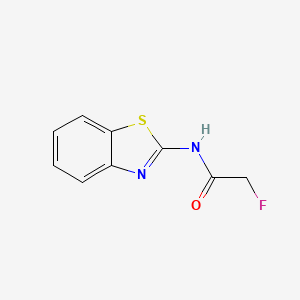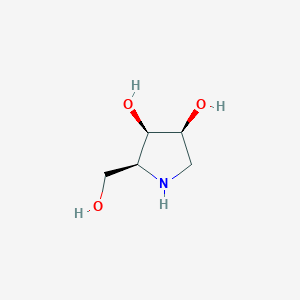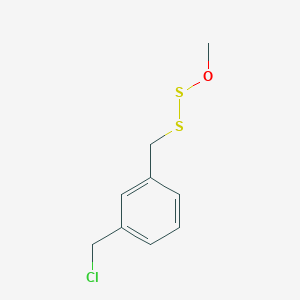
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane is an organic compound featuring a benzyl group substituted with a chloromethyl group and a methoxydisulfane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane typically involves the reaction of 3-(chloromethyl)benzyl chloride with sodium methoxydisulfane under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane moiety to thiols using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The disulfane moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Bromomethyl)benzyl)-2-methoxydisulfane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)benzyl)-2-ethoxydisulfane: Similar structure but with an ethoxydisulfane moiety instead of a methoxydisulfane moiety.
Uniqueness
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloromethyl group and a methoxydisulfane moiety allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H11ClOS2 |
|---|---|
Poids moléculaire |
234.8 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H11ClOS2/c1-11-13-12-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3 |
Clé InChI |
ZYGYYYAIWOWIJN-UHFFFAOYSA-N |
SMILES canonique |
COSSCC1=CC(=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



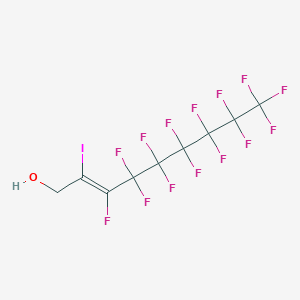
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)


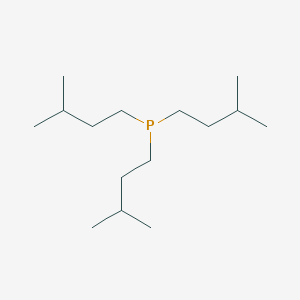
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

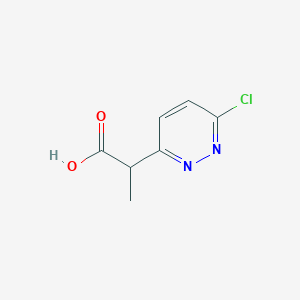
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
